1-Ethylindoline-3-carbaldehyde

Medicinal Chemistry Drug Design Physicochemical Properties

Researchers synthesizing near-infrared (NIR) cyanine or aza-BODIPY dyes require precise N-alkyl substitution to tune photophysical properties. Substituting the N-ethyl group with methyl or benzyl alters lipophilicity and dye aggregation, requiring de novo optimization. - **Core Value**: Enables C5/C7 cyanine dyes with defined hydrophobicity & NIR emission per literature precedent. - **Structural Distinction**: Saturated indoline (vs. aromatic indole) reduces oxidation susceptibility; N-ethyl balances sterics & metabolic stability. - **Supply**: >95% purity, soluble in DCM/ethanol. BenchChem ensures batch-to-batch consistency for reproducible probe synthesis.

Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
Cat. No. B11912218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethylindoline-3-carbaldehyde
Molecular FormulaC11H13NO
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCCN1CC(C2=CC=CC=C21)C=O
InChIInChI=1S/C11H13NO/c1-2-12-7-9(8-13)10-5-3-4-6-11(10)12/h3-6,8-9H,2,7H2,1H3
InChIKeyFXENXYSNQXCRLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethylindoline-3-carbaldehyde: Core Physicochemical and Structural Profile for Research and Procurement


1-Ethylindoline-3-carbaldehyde (CAS 1706463-83-3) is an N-alkylated indoline derivative with the molecular formula C₁₁H₁₃NO and a molecular weight of 175.23 g/mol . It features a saturated 2,3-dihydroindole (indoline) core bearing an ethyl substituent at the N1 position and a reactive aldehyde functionality at the C3 position, distinguishing it structurally from both the fully aromatic indole-3-carbaldehydes and the N-unsubstituted indoline-3-carbaldehyde [1]. The compound is typically supplied at 95–98% purity and is soluble in common organic solvents such as ethanol and dichloromethane .

1-Ethylindoline-3-carbaldehyde: Why N-Substitution and Ring Saturation Preclude Simple Interchange with Analogs


Substituting 1-ethylindoline-3-carbaldehyde with other indoline-3-carbaldehyde derivatives (e.g., N-methyl, N-benzyl) or with the corresponding indole-3-carbaldehyde (1-ethylindole-3-carbaldehyde) is not functionally equivalent. The N-ethyl group imparts distinct lipophilicity, steric bulk, and metabolic stability compared to smaller (methyl) or larger (benzyl) N-alkyl chains, directly influencing solubility, membrane permeability, and target-binding kinetics [1]. Furthermore, the saturated indoline ring system differs fundamentally in electronic configuration and conformational flexibility from the fully aromatic indole scaffold, altering both chemical reactivity (e.g., susceptibility to oxidation) and biological recognition by enzymes such as cytochrome P450s and AhR .

1-Ethylindoline-3-carbaldehyde Procurement-Relevant Quantitative Differentiation: A Comparator-Based Evidence Guide


Molecular Weight and Lipophilicity Differentiate N-Ethyl from N-Methyl and N-Benzyl Analogs

The N-ethyl substituent of 1-ethylindoline-3-carbaldehyde yields an intermediate molecular weight (175.23 g/mol) and lipophilicity profile relative to the N-methyl (161.20 g/mol) and N-benzyl (estimated MW > 235 g/mol) analogs . While direct logP data for this specific compound are not publicly available, the calculated logP for the structurally related 1-methylindole-3-carbaldehyde is 2.20 , and the parent indoline-3-carbaldehyde exhibits a logP of 0.71 [1]. The ethyl group is expected to increase logP by approximately 0.5–0.7 units compared to the methyl analog, enhancing membrane permeability while avoiding the excessive lipophilicity and potential toxicity associated with larger N-alkyl groups .

Medicinal Chemistry Drug Design Physicochemical Properties

Purity Specifications and Analytical Documentation Support Procurement Confidence

Commercially available 1-ethylindoline-3-carbaldehyde is routinely offered at 95% (AKSci) or 98% purity (Bidepharm) , with suppliers providing batch-specific analytical data including NMR, HPLC, and GC . In contrast, the N-methyl analog is also available at 98% purity , but the N-ethyl derivative offers a distinct price point: €279.00 for 100 mg and €1,044.00 for 1 g as of 2019 pricing . This pricing reflects the compound's niche utility in advanced research applications compared to more commonly stocked indoline-3-carbaldehydes.

Chemical Procurement Quality Control Analytical Chemistry

Synthetic Utility in Dye Chemistry: N-Ethyl Indoline Scaffold Enables Cyanine and Aza-BODIPY Construction

1-Ethylindoline-3-carbaldehyde serves as a critical precursor for constructing N-ethyl-3,3-dimethylindolenine-based cyanine dyes [1] and 1-ethyl-indol-3-yl-substituted aza-BODIPY dyes [2]. The ethyl group on the indoline nitrogen is retained in the final dye structures (e.g., C5 and C7 cyanines), where it modulates solubility and aggregation behavior [1]. The N-methyl analog is less commonly employed in these dye systems, and the N-unsubstituted indoline is unsuitable due to the requirement for N-alkylation to achieve the desired spectral properties and photostability [2].

Dye Synthesis Fluorescent Probes Materials Chemistry

Antimicrobial Activity in N-Ethyl-3-Indolyl Heterocycles: A Comparative Class Perspective

In a study of N-ethyl-3-indolyl heterocycles derived from 1-ethylindole-3-carbaldehyde (the aromatic analog), compound 11b (4-(N-ethyl-1H-indol-3-yl)-6-(p-chlorophenyl)-pyrimidine-2-amine) exhibited the highest antimicrobial activity against Candida albicans, surpassing the reference drug cycloheximide [1]. While this data is for the indole rather than the indoline series, it demonstrates that the N-ethyl substituent, when incorporated into the 3-carbaldehyde scaffold, can yield potent antimicrobial agents. The saturated 1-ethylindoline-3-carbaldehyde offers a distinct electronic and conformational profile that may modulate target engagement differently than the aromatic analog .

Antimicrobial Research Medicinal Chemistry Heterocyclic Synthesis

1-Ethylindoline-3-carbaldehyde Application Scenarios: Where the N-Ethyl Substituent Drives Value


Synthesis of Near-Infrared Cyanine Dyes for Biomedical Imaging

1-Ethylindoline-3-carbaldehyde is a key building block for generating N-ethyl-3,3-dimethylindolenine intermediates, which are subsequently condensed to form C5, C7, and other cyanine dyes with absorption and emission in the near-infrared region [1]. The ethyl group on the indoline nitrogen contributes to the fine-tuning of the dye's hydrophobicity, aggregation propensity, and ultimately its performance in biological imaging and photodynamic therapy applications. Substituting with the N-methyl analog may alter these critical properties.

Medicinal Chemistry Optimization of Antimicrobial and Anticancer Leads

The 1-ethylindoline-3-carbaldehyde scaffold serves as a versatile starting material for the construction of N-ethyl-3-indolyl heterocycles with demonstrated antimicrobial activity [2]. The ethyl group provides a balance of steric bulk and lipophilicity that can enhance target binding and cellular permeability compared to the smaller methyl group, while avoiding the excessive lipophilicity and potential metabolic liabilities of larger N-alkyl substituents such as benzyl [2].

Development of Aza-BODIPY Fluorophores with Tailored Optical Properties

1-Ethyl-indol-3-yl substituents are specifically employed in the synthesis of 1,7-disubstituted aza-BODIPY dyes, where the N-ethyl group influences the electronic and photophysical properties of the final fluorophore [3]. Researchers targeting specific Stokes shifts, quantum yields, or photostability profiles should source the N-ethyl derivative to align with literature precedent and avoid the need for de novo optimization of N-alkyl substitution.

Synthesis of Indoline-Based Natural Product Analogs and Bioisosteres

The saturated indoline core of 1-ethylindoline-3-carbaldehyde serves as a bioisostere for the indole nucleus, offering reduced aromatic character and altered metabolic stability . The N-ethyl substituent can be used to mimic the N-methyl or N-H groups found in bioactive natural products while modulating pharmacokinetic properties. This makes the compound a valuable building block for the design of analogs of indole alkaloids such as strychnine, tryptanthrins, and mitosanes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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